molecular formula C22H37N9O10 B549922 Grgdsp

Grgdsp

Cat. No.: B549922
M. Wt: 587.6 g/mol
InChI Key: NTEDOEBWPRVVSG-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) is a bioactive peptide derived from fibronectin. It is known for its ability to promote cell adhesion by interacting with integrin receptors on the cell surface . This peptide sequence is widely used in biomedical research and applications due to its role in enhancing cell attachment and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

GRGDSP can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. The process includes the use of coupling reagents, such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

Surface Immobilization and Characterization

GRGDSP is covalently immobilized on titanium (Ti) surfaces for biomedical applications :

Table 1: XPS Analysis of this compound-Coated Ti Surfaces

ElementBinding Energy (eV)Source
N 1s399.9Amide groups in this compound
O 1s532.0Amide groups
O 1s530.3TiO₂ bulk oxygen
Ti 2p458.5–464.2Oxidized Ti (TiO₂)
  • Immobilization protocol : Tresyl chloride-activated Ti disks incubated in 100 μM this compound-PBS (24 hours, 37°C) .

  • Outcome : N 1s peaks confirm peptide attachment, while Ti 2p signals indicate incomplete surface coverage .

Biochemical Interactions and Functional Outcomes

This compound modulates cell adhesion through integrin binding (e.g., α₅β₁, αᵥβ₃) :

Table 2: this compound-Mediated Cellular Responses

ParameterThis compound-Coated SurfaceUncoated Control
Osteoblast adhesionEnhancedBaseline
BSP mRNA expression3.5-fold increase1.0-fold
OC mRNA expression2.0-fold increase1.0-fold
Endothelial migrationDensity-dependentMinimal
  • Gene regulation : this compound upregulates bone sialoprotein (BSP) and osteocalcin (OC) mRNA in osteoblasts .

  • Cell migration : Endothelial cell migration speed inversely correlates with this compound surface density (0.2–3.0 pmol/cm²) .

Reaction Kinetics and Stability

  • Hydrolytic stability : this compound resists degradation in PBS (pH 7.4) for ≥24 hours at 37°C .

  • Competitive inhibition : this compound blocks RGD-dependent integrin binding (e.g., αᵥβ₃) with IC₅₀ values in the nanomolar range .

Scientific Research Applications

Cardiovascular Applications

Endothelial Cell Function Regulation
GRGDSP has been extensively studied for its ability to enhance endothelial cell (EC) functions when grafted onto cardiovascular implants. Research indicates that this compound-modified surfaces promote EC adhesion and spreading, which are crucial for preventing thrombogenesis in vascular grafts. The optimal surface density for promoting these functions was found to be around 1.5 pmol/cm², with increased densities leading to enhanced EC migration but reduced speed over time .

Surface Density (pmol/cm²) EC Adhesion EC Migration Speed
0.2LowHigh
1.5OptimalModerate
2.8HighDecreased
3.0Very HighLowest

Cancer Therapy and Imaging

Inhibition of Cell Attachment and Migration
Studies have shown that this compound can inhibit cell attachment and migration in various cancer cell lines. In particular, at concentrations above 0.3 mg/ml, this compound significantly reduced the attachment of cells on fibronectin-coated surfaces by up to 80% at 2.0 mg/ml . This property is particularly useful in developing strategies to prevent tumor metastasis.

Tumor Imaging
The high binding specificity of this compound to integrins such as αvβ3 makes it a valuable component in radiolabeled imaging agents for tumors. Research involving radiolabeled this compound peptides demonstrated enhanced binding to human umbilical vein endothelial cells compared to control peptides, indicating potential for targeted imaging in cancer diagnostics .

Tissue Engineering

Enhanced Cellular Adhesion on Biomaterials
this compound-modified silicone membranes have shown improved fibroblast adhesion under mechanical stress conditions, making them suitable for cardiac tissue engineering applications. The peptide-bound membranes maintained their integrity during dynamic flexing in vitro, demonstrating their potential for use in devices that mimic cardiac tissue mechanics .

Material Type Adhesion Performance Mechanical Stability
Untreated SiliconeLowPoor
This compound-Bound SiliconeHighExcellent

Bone Tissue Engineering

Hydroxyapatite Nucleation
In bone tissue engineering, this compound has been utilized to enhance hydroxyapatite nucleation on engineered nanoparticles, facilitating better integration with bone tissue. This application is crucial for developing effective bone grafts and implants .

Case Studies

  • Cardiovascular Implants: A study demonstrated that grafting this compound onto vascular grafts significantly improved endothelialization rates compared to non-modified controls.
  • Cancer Cell Lines: In experiments with breast adenocarcinoma cells, this compound reduced cell attachment rates significantly, suggesting its potential role in therapeutic strategies aimed at reducing metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence that optimally promotes cell adhesion and proliferation. Its ability to be easily synthesized and modified makes it a versatile tool in various research and industrial applications .

Biological Activity

The GRGDSP peptide, derived from the fibronectin sequence, is a crucial integrin-binding motif that plays a significant role in cell adhesion, migration, and proliferation. This article explores the biological activity of this compound, emphasizing its applications in biomedical research, particularly in tissue engineering and drug delivery systems.

Overview of this compound

This compound (Gly-Arg-Gly-Asp-Ser-Pro) is a pentapeptide that specifically interacts with various integrin receptors on cell surfaces. The RGD sequence has been identified as a minimal binding motif for integrins, which are proteins that facilitate cell-extracellular matrix (ECM) interactions. The biological activity of this compound is primarily mediated through its binding to integrins such as αvβ3, α5β1, and αIIbβ3, which are involved in processes like angiogenesis, wound healing, and tumor progression .

  • Cell Adhesion and Spreading :
    • Studies have shown that immobilized this compound enhances endothelial cell (EC) adhesion and spreading on surfaces. The density of this compound significantly influences these processes; for instance, EC adhesion increased with surface density up to a certain point before plateauing .
    • A notable finding indicates that a this compound density of 0.2 pmol/cm² can activate extracellular signal-regulated kinase (ERK), highlighting its role in cellular signaling pathways critical for proliferation and migration .
  • Cell Migration :
    • The migration of ECs on this compound-modified surfaces exhibits complex behavior. At lower densities, EC migration is facilitated; however, as the density increases beyond 0.8 pmol/cm², migration speed decreases due to larger focal adhesions formed under shear stress conditions . This suggests a catch-bond characteristic where increased ligand density alters integrin binding dynamics.
  • Induction of Smooth Muscle Cell Differentiation :
    • This compound has been incorporated into poly(ethylene glycol) diacrylate (PEGDA) hydrogels to promote the re-differentiation of vascular smooth muscle cells (SMCs). Research indicates that RGD-gels support significant upregulation of contractile markers like smooth muscle α-actin and calponin, demonstrating the peptide's efficacy in guiding cell phenotype changes in tissue engineering applications .

1. Cardiovascular Implants

This compound is utilized to modify the surfaces of cardiovascular implants to enhance endothelialization. By promoting cell adhesion and proliferation, this compound-coated surfaces can reduce thrombogenesis risks associated with vascular grafts .

2. Cancer Targeting

RGD peptides are being explored for targeted cancer therapies due to their ability to bind specifically to integrins overexpressed in tumor vasculature. This targeting improves drug delivery efficiency and reduces side effects associated with conventional therapies .

3. 3D Bioprinting

Incorporating this compound into bioinks has enabled enhanced cell attachment and viability in 3D bioprinted constructs, paving the way for more effective tissue engineering strategies .

Data Tables

Study Application Findings
Endothelial CellsIncreased adhesion and ERK activation at low densities; optimal density around 1.5 pmol/cm²
Vascular Smooth Muscle CellsSignificant upregulation of contractile markers on RGD-gels compared to controls
Cancer TargetingImproved drug delivery efficiency through specific integrin targeting

Case Studies

  • Case Study 1: Surface Modification for Vascular Grafts
    • Researchers conjugated this compound to nonfouling surfaces of polymer networks used in vascular grafts. The study demonstrated enhanced endothelial cell functions under both static and flow conditions, indicating potential for improved graft performance in vivo .
  • Case Study 2: RGD Peptides in Tumor Targeting
    • A study evaluated RGD-modified liposomes for targeted delivery of chemotherapeutics to tumors. Results showed reduced tumor growth and improved therapeutic efficacy compared to non-targeted systems .

Q & A

Q. How can researchers design statistically robust experiments to investigate Grgdsp’s biochemical interactions?

Basic Question | Experimental Design
To ensure statistical validity, employ factorial design to isolate variables (e.g., concentration, pH, temperature) affecting this compound’s activity. Use power analysis to determine sample size, minimizing Type I/II errors . Include negative controls (e.g., solvent-only groups) and triplicate measurements. For kinetic studies, apply Michaelis-Menten or Hill equation models, validated via nonlinear regression .

Example Table: Experimental Parameters for this compound Kinetics

ParameterRange TestedOptimal ValueStatistical Method (p-value)
Temperature (°C)25–4537ANOVA (p < 0.01)
pH6.0–8.57.4Tukey’s HSD (p < 0.05)

Q. What methodologies resolve contradictions in this compound’s reported binding affinities across studies?

Advanced Question | Data Contradiction Analysis
Discrepancies often arise from assay variability (e.g., SPR vs. ITC) or buffer conditions. Conduct meta-analyses using PRISMA guidelines to identify bias . Validate findings via orthogonal techniques:

  • Surface Plasmon Resonance (SPR) for real-time kinetics.
  • Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.
  • Molecular Dynamics Simulations to assess conformational stability .
    Report confidence intervals and effect sizes to quantify uncertainty .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action in novel pathways?

Basic Question | Hypothesis Development
Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population : Cancer cell lines with upregulated Receptor X.
  • Intervention : this compound at IC50 concentrations.
  • Comparison : Untreated cells or competitive inhibitors.
  • Outcome : Reduced phosphorylation of downstream targets.
    Ensure hypotheses are falsifiable and align with prior literature gaps identified via systematic reviews .

Q. What advanced techniques validate this compound’s structural integrity during long-term stability studies?

Advanced Question | Material Characterization
Combine:

  • High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation.
  • X-ray Crystallography or Cryo-EM for 3D structure elucidation.
  • Accelerated Stability Testing (40°C/75% RH for 6 months) with HPLC purity checks .
    Document degradation products and use Arrhenius equations to predict shelf life .

Q. How can researchers optimize this compound synthesis to improve yield without compromising purity?

Advanced Question | Process Optimization
Apply Design of Experiments (DoE) with response surface methodology:

  • Factors : Catalyst loading, reaction time, solvent ratio.
  • Responses : Yield (%), HPLC purity (area %).
    Use Pareto charts to identify critical parameters and desirability functions to balance trade-offs . For scale-up, validate under cGMP conditions with in-process controls (e.g., FTIR for intermediate verification) .

Q. What strategies ensure ethical compliance when using this compound in animal models?

Basic Question | Ethical and Regulatory Compliance

  • Follow ARRIVE 2.0 guidelines for experimental reporting.
  • Conduct a harm-benefit analysis per IACUC protocols, minimizing sample size via power calculations.
  • Include sham controls and analgesia regimens .
    Document compliance with GDPR-like data anonymization if sharing datasets .

Q. How should conflicting data on this compound’s cytotoxicity be interpreted across cell lines?

Advanced Question | Data Interpretation
Assay variability (e.g., MTT vs. ATP luminescence) and cell-specific factors (e.g., membrane transporter expression) may explain discrepancies. Perform:

  • Sensitivity Heatmaps : Compare IC50 values across 10+ cell lines.
  • Pathway Enrichment Analysis (e.g., KEGG, GO) to link cytotoxicity to genetic biomarkers .
    Report raw data in supplementary materials to enable reanalysis .

Q. What frameworks guide the integration of this compound research into broader therapeutic discovery pipelines?

Advanced Question | Translational Research
Use TRM (Target Rationalization Matrix) :

CriterionThis compound Score (1–5)Rationale
Target Engagement4Confirmed via SPR and cellular assays
Safety Margins3Cytotoxicity observed at 10× IC50
Druggability2Poor solubility at physiological pH
Prioritize lead optimization based on QSAR modeling and ADMET predictions .

Q. How can researchers address reproducibility challenges in this compound’s reported bioactivity?

Advanced Question | Reproducibility

  • Publish detailed protocols via protocols.io , including raw data and code for statistical analysis.
  • Use BRENDA or ChEMBL to cross-validate enzyme inhibition data.
  • Participate in multi-lab ring trials to assess inter-lab variability .

Q. What systematic approaches support literature reviews on this compound’s applications in neurodegenerative diseases?

Basic Question | Literature Synthesis

  • Search Strategy : Use Boolean operators in PubMed/Scopus: ("this compound" OR "G-RGDSP") AND ("neurodegeneration" OR "Alzheimer’s").
  • Screening : Apply PRISMA flow diagrams to exclude low-quality studies (e.g., lack of controls).
  • Data Extraction : Tabulate IC50, model systems, and outcome measures .
    【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈
    05:51

Guidelines for Citing Sources

  • Prioritize peer-reviewed journals, institutional repositories (e.g., Cambridge , Tufts ), and methodological frameworks (e.g., FINER ).

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEDOEBWPRVVSG-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Grgdsp
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Grgdsp
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Grgdsp
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Grgdsp
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Grgdsp
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
Grgdsp

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